molecular formula C21H14BrN3O2S B302589 (5E)-1-(4-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-1-(4-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B302589
M. Wt: 452.3 g/mol
InChI Key: QPIYHPLJAJBGIG-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(4-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a phenylpyrrole moiety, and a diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(4-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 1-phenyl-1H-pyrrole-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylpyrrole groups can facilitate binding to hydrophobic pockets, while the diazinane-dione core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (5E)-1-(4-CHLOROPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • (5E)-1-(4-FLUOROPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness: The presence of the bromine atom in (5E)-1-(4-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE imparts unique reactivity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C21H14BrN3O2S

Molecular Weight

452.3 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H14BrN3O2S/c22-14-8-10-16(11-9-14)25-20(27)18(19(26)23-21(25)28)13-17-7-4-12-24(17)15-5-2-1-3-6-15/h1-13H,(H,23,26,28)/b18-13+

InChI Key

QPIYHPLJAJBGIG-QGOAFFKASA-N

SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.